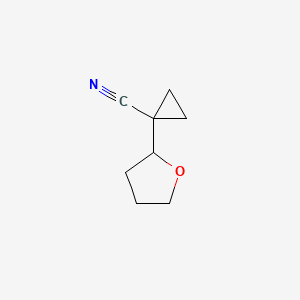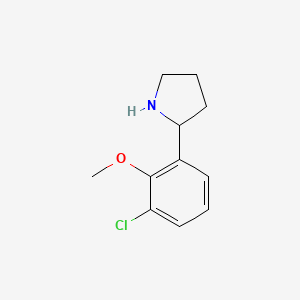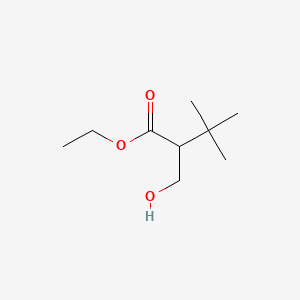
Ethyl2-(hydroxymethyl)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: is an organic compound with the molecular formula C9H18O3 It is an ester derived from the reaction of ethanol and 2-(hydroxymethyl)-3,3-dimethylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is through the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl or amine groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Drug Development: The compound’s ester functional group makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug.
Biochemical Studies: It can be used as a substrate in enzymatic reactions to study esterases and other related enzymes.
Industry:
Materials Science: The compound can be used in the production of polymers and resins, providing unique properties to the final material.
Coatings and Adhesives: It can be incorporated into formulations to improve adhesion and durability.
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Hydrolysis: In biological systems, ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can be hydrolyzed by esterases to produce 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and ethanol. This reaction is crucial for its potential use as a prodrug.
Oxidative Pathways: The compound can undergo oxidation in the presence of specific enzymes or chemical oxidants, leading to the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
Methyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(hydroxymethyl)-3-methylbutanoate: Differing by the position of the methyl group on the butanoate chain.
Uniqueness:
Structural Features:
Reactivity: The compound’s ester functional group allows for a wide range of chemical modifications, making it versatile for various synthetic applications.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(11)7(6-10)9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
VIOXYLODYBWBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


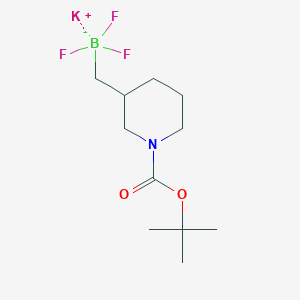
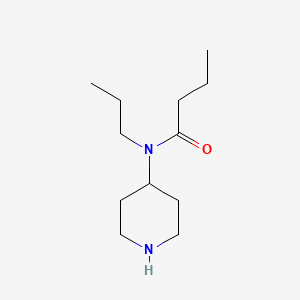
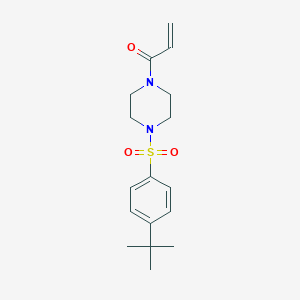
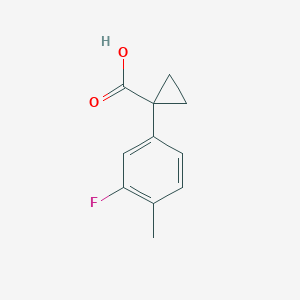
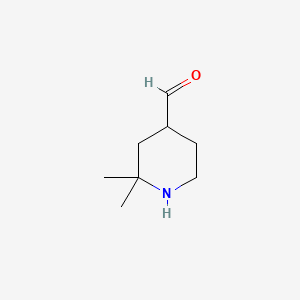
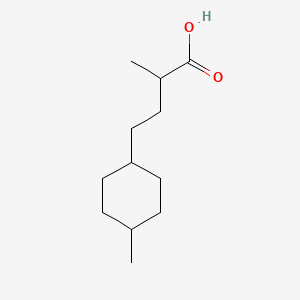
![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
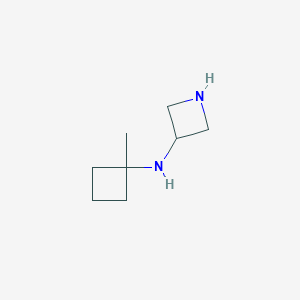
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)


